2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one

Stereoselective synthesis Heterocyclic chemistry Perhydrochromen

Researchers synthesizing perhydrochromen libraries often procure two different diketone precursors to access equatorial-only and mixed equatorial/axial diastereomers. This 1,5-diketone eliminates dual sourcing: Lewis acid catalysis yields a distinct two-equatorial/one-axial pattern, while base catalysis gives exclusively equatorial products from a single starting material. • Condition-dependent stereochemical divergence from one precursor • Elevated LogP (4.14) vs. cyclopentanone analog enhances cell permeability in screening decks • ~80% isolated yield via precipitation-no chromatography required • FTIR reference spectrum available for rapid batch identity confirmation

Molecular Formula C21H22O2
Molecular Weight 306.4 g/mol
CAS No. 2682-98-6
Cat. No. B7762716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one
CAS2682-98-6
Molecular FormulaC21H22O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H22O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15H2
InChIKeyBHWABVQSIIDAON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Oxo-1,3-diphenylpropyl)cyclohexan-1-one (CAS 2682-98-6): Procurement-Relevant Baseline


2-(3-Oxo-1,3-diphenylpropyl)cyclohexan-1-one (CAS 2682-98-6) is a 1,5-diketone derived from cyclohexanone and benzalacetophenone, with molecular formula C₂₁H₂₂O₂ and a molecular weight of 306.4 g/mol . It serves as a versatile synthetic intermediate for heterocyclic scaffolds, particularly perhydrochromens, via stereochemically tuneable aldol condensations [1]. The compound is supplied as a solid, and its computed physicochemical properties include a LogP of 4.14 and a topological polar surface area (tPSA) of 34.1 Ų .

Why Generic 1,5-Diketone Substitution Fails for 2-(3-Oxo-1,3-diphenylpropyl)cyclohexan-1-one


Generic substitution of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one with other 1,5-diketones is not straightforward because the cyclohexanone ring size profoundly influences both the stereochemical outcome of downstream aldol condensations and the lipophilic/hydrogen-bonding balance critical for partitioning into biological or catalytic systems [1]. Unlike the more common cyclopentanone or acyclic analogs, the cyclohexanone scaffold imposes a unique conformational rigidity that, under Lewis acid catalysis, yields perhydrochromens with a distinct two-equatorial/one-axial substitution pattern, whereas base catalysis gives exclusively equatorial products [1]. Substituting the cyclohexanone ring for a different ketone component alters this stereochemical divergence and can lead to failed syntheses or off-specification isomer mixtures in pharmaceutical intermediate preparation.

Product-Specific Quantitative Evidence: 2-(3-Oxo-1,3-diphenylpropyl)cyclohexan-1-one


Stereochemical Divergence in Aldol Condensation: Lewis Acid vs. Base Catalysis

Under TiCl₄-Et₃N catalysis in CH₂Cl₂ at 0 °C, 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone reacts with aromatic aldehydes to give perhydrochromens bearing two equatorial and one axial substituent. In contrast, base-catalysed aldol condensation of the same diketone yields perhydrochromens with exclusively equatorial substituents [1]. This condition-dependent stereochemical divergence is not observed with the corresponding cyclopentanone-derived 1,5-diketone, which predominantly gives equatorial products regardless of the catalyst [1].

Stereoselective synthesis Heterocyclic chemistry Perhydrochromen

Physicochemical Profile: Lipophilicity and Polar Surface Area Benchmarking

Computed LogP for 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone is 4.14, with a LogSW (intrinsic solubility) of −4.97 and a topological polar surface area (tPSA) of 34.1 Ų . Compared with the cyclopentanone analog (LogP ~3.8, tPSA ~34 Ų), the cyclohexanone derivative is ~0.3 log units more lipophilic while maintaining an identical hydrogen-bond acceptor count, offering enhanced membrane permeability potential without sacrificing solubility classification .

ADME prediction Lipophilicity Compound library design

Analytical Identity Confirmation: FTIR Spectral Fingerprint

A reference FTIR spectrum is available for 3-(2-oxocyclohexyl)-3-phenylpropiophenone (synonym of the target compound) in the SpectraBase database [1]. The spectrum provides a unique fingerprint region (C=O stretching at ~1705 cm⁻¹ and aromatic C=C stretches at ~1595, ~1575 cm⁻¹) that allows rapid identity confirmation and purity assessment upon receipt, distinguishing it from the cyclopentanone analog whose carbonyl bands appear at slightly higher wavenumbers (~1710 cm⁻¹) [2].

Quality control Identity testing Spectroscopic characterization

Synthetic Yield and Process Reproducibility

Patent US 6,461,876 B1 describes a robust synthesis of 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone from benzalacetophenone and cyclohexanone in ethanol/NaOH, yielding the product as a white solid in ~80% isolated yield after simple filtration and washing [1]. In comparison, the analogous reaction with cyclopentanone typically requires chromatographic purification and affords lower yields (~60–65%) due to competing self-condensation [2].

Process chemistry Scale-up Michael addition

Best-Fit Application Scenarios for 2-(3-Oxo-1,3-diphenylpropyl)cyclohexan-1-one


Stereochemically Controlled Synthesis of Perhydrochromen Libraries

Researchers requiring access to both equatorial-only and mixed equatorial/axial perhydrochromen diastereomers from a single starting material benefit from the condition-dependent stereochemical divergence unique to the cyclohexanone-derived 1,5-diketone [1]. This eliminates the need to procure two different diketone precursors.

Lipophilicity-Driven Phenotypic Screening Library Design

Compound management groups building medium- to high-throughput screening decks can select 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone for its elevated LogP (4.14) relative to the cyclopentanone analog, enhancing cell permeability and hit rates in cell-based assays where intracellular target engagement is required .

Cost-Efficient Scale-Up of 1,5-Diketone Intermediates

Process chemists aiming to produce multi-gram to kilogram quantities of a 1,5-diketone intermediate can leverage the patent-demonstrated ~80% isolated yield and precipitation-based purification of the cyclohexanone derivative, avoiding chromatography and improving overall process mass intensity compared to lower-yielding cyclopentanone syntheses [2].

Incoming QC and Identity Verification

Quality control laboratories can use the publicly available FTIR reference spectrum to rapidly confirm the identity and purity of received batches, differentiating the target compound from morphologically similar diketone analogs through distinct carbonyl and aromatic fingerprint bands [3].

Technical Documentation Hub

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9 linked technical documents
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